Product packaging for Niobium disulphide(Cat. No.:CAS No. 12136-97-9)

Niobium disulphide

Cat. No.: B077994
CAS No.: 12136-97-9
M. Wt: 157.04 g/mol
InChI Key: VRSMQRZDMZDXAU-UHFFFAOYSA-N
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Description

Context within Transition Metal Dichalcogenides (TMDs) Research

Niobium disulphide belongs to the family of transition metal dichalcogenides (TMDs), which are compounds with the general formula MX2, where M is a transition metal and X is a chalcogen (such as sulfur, selenium, or tellurium). TMDs have been a major focus of materials research due to their diverse and often tunable electronic, optical, and mechanical properties.

Within the TMD family, NbS2 is classified as a Group V TMD. Unlike the more commonly studied Group VI TMDs like molybdenum disulfide (MoS2) and tungsten disulfide (WS2), which are typically semiconductors, Group V TMDs such as NbS2 often exhibit metallic characteristics. This metallic nature, coupled with its layered structure, positions NbS2 as a unique material for investigating phenomena at the intersection of metallic conductivity and two-dimensional physics.

The structure of NbS2 can exist in different polytypes, primarily the 2H (hexagonal) and 3R (rhombohedral) phases. These polytypes differ in the stacking sequence of the atomic layers and exhibit distinct physical properties. The 2H phase is known to be a metal and a superconductor at low temperatures, while the 3R phase is also metallic. The ability to synthesize and control these different phases is a key area of research.

Significance in Contemporary Condensed Matter Physics and Materials Science

The significance of NbS2 in condensed matter physics and materials science stems from its intriguing physical properties and potential applications.

One of the most notable properties of NbS2 is its superconductivity. The 2H polytype of NbS2 becomes superconducting at a critical temperature (Tc) of approximately 6 K. Research has shown that the superconducting transition temperature can be influenced by the thickness of the material, increasing as the number of layers grows from a few to several nanometers. This tunability of superconductivity in a 2D material is of great fundamental interest and holds promise for the development of novel superconducting devices.

Furthermore, NbS2 is considered an archetypal compound that does not exhibit a charge density wave (CDW) in any of its polytypes, which is unusual compared to other metallic TMDs like NbSe2 and TaS2. The absence of a CDW makes NbS2 a valuable platform for studying the intrinsic electronic properties of 2D metallic systems without the complications of this competing electronic order.

From a materials science perspective, NbS2 has shown potential in a variety of applications:

Electronics: Due to its metallic nature, thin films of NbS2 are being explored as transparent and conductive electrodes for electronic devices, particularly those based on other 2D materials. Its ability to form a clean van der Waals interface with semiconducting TMDs can lead to lower contact resistance and improved device performance.

Catalysis: NbS2 has demonstrated catalytic activity, particularly for the hydrogen evolution reaction (HER), a key process in water splitting for hydrogen production. The numerous active edge sites in 2D NbS2 nanosheets play a crucial role in its catalytic performance.

Energy Storage: The layered structure of NbS2 allows for the intercalation of ions, making it a candidate material for electrodes in batteries and supercapacitors.

Sensors: The high surface area and sensitivity to surface adsorbates make NbS2 a promising material for chemical and gas sensors.

Interactive Data Table: Properties of this compound

PropertyValueReference
Chemical FormulaNbS2
Molar Mass157.038 g/mol
AppearanceBlack crystals
Density4.4 g/cm³
Crystal StructureTrigonal (3R), Hexagonal (2H)
Superconducting Transition Temperature (2H phase)~6 K
Hardness3.0 GPa
Elastic Modulus70 GPa

Research Findings on this compound

Recent research has further illuminated the unique properties and potential of NbS2. Studies have focused on developing scalable synthesis methods, such as chemical vapor deposition (CVD) and liquid-phase exfoliation, to produce high-quality, large-area NbS2 films and nanosheets. These advancements are crucial for transitioning NbS2 from fundamental research to practical applications.

Investigations into the mechanical properties of NbS2 have revealed a hardness of 3.0 GPa and an elastic modulus of 70 GPa. Furthermore, the intercalation of ions, such as hydrated sodium cations, has been shown to significantly alter the mechanical properties, a finding that is important for applications like solid-state batteries.

In the realm of nanoelectronics, research has demonstrated that using NbS2 as a contact material for MoS2 field-effect transistors can significantly reduce contact resistance and improve electron mobility compared to traditional metal contacts. This highlights the advantage of using 2D metallic TMDs to form efficient electrical contacts with 2D semiconducting materials.

The optical properties of NbS2 are also an active area of investigation. Few-layered 3R-NbS2 has been shown to act as a saturable absorber, a key component in generating ultrashort laser pulses, demonstrating its potential in the field of photonics.

Structure

2D Structure

Chemical Structure Depiction
molecular formula NbS2 B077994 Niobium disulphide CAS No. 12136-97-9

Properties

IUPAC Name

bis(sulfanylidene)niobium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/Nb.2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRSMQRZDMZDXAU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

S=[Nb]=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

NbS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50473068
Record name Niobium sulfide (NbS2)
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Molecular Weight

157.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

12136-97-9
Record name Niobium sulfide (NbS2)
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Niobium sulfide (NbS2)
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Crystallographic Structures and Polymorphism of Nbs2

Polytypic Configurations: 1T, 2H, and 3R Phases and Their Structural Distinctions

1T Phase: This phase possesses a trigonal (T) crystal structure with one layer per unit cell. In the 1T polytype, the niobium atoms are octahedrally coordinated by six sulfur atoms. The 1T phase is generally considered metastable and has been primarily observed in thin-film or monolayer forms.

2H Phase: The 2H polytype exhibits a hexagonal (H) crystal structure with a two-layer stacking sequence. The niobium atoms in this configuration have a trigonal prismatic coordination. The layers in 2H-NbS₂ are arranged in an "AcA BcB" stacking sequence. This phase is one of the two common, stable bulk forms of NbS₂.

3R Phase: The 3R phase is characterized by a rhombohedral (R) crystal system with three layers in its unit cell. Similar to the 2H phase, the niobium atoms are in a trigonal prismatic coordination. The stacking sequence for the 3R polytype is "AbA BcB CaC". Along with the 2H phase, the 3R polytype is a stable and commonly synthesized bulk form of niobium disulfide.

The key distinction between these polytypes lies in the coordination of the Nb atoms and the stacking arrangement of the layers. While both 2H and 3R phases feature trigonal prismatic coordination, they differ in their layer stacking, which influences their electronic and physical properties. For instance, bulk 2H-NbS₂ is a known superconductor, whereas the 3R phase is typically metallic.

Structural Parameters of NbS₂ Polytypes
PolytypeCrystal SystemSpace GroupLayers per Unit CellNiobium Coordination
1TTrigonalP-3m11Octahedral
2HHexagonalP6₃/mmc2Trigonal Prismatic
3RRhombohedralR3m3Trigonal Prismatic

Interlayer Interactions and the Role of Van der Waals Forces

The layered structure of niobium disulfide is a direct consequence of the nature of the bonding within and between the S-Nb-S trilayers. Within each layer, the niobium and sulfur atoms are linked by strong covalent bonds. In contrast, the individual layers are held together by much weaker forces known as van der Waals (vdW) interactions.

Influence of External Stimuli on Structural Stability and Phase Transitions

The structural integrity and phase of niobium disulfide can be manipulated by external stimuli such as strain and high pressure. These external factors can alter the delicate balance of interlayer and intralayer forces, leading to structural modulations and even phase transitions.

Applying strain, particularly tensile strain, can significantly impact the properties of NbS₂. Density functional theory (DFT) calculations have shown that applying biaxial tensile strain to a monolayer of NbS₂ can induce magnetism. As the tensile strain increases, the distance between niobium and sulfur atoms (Nb-S bond length) increases. This can lead to a shift in the magnetic easy axis from in-plane to out-of-plane at a critical strain of around 7%.

Furthermore, strain can influence the competition between different electronic and structural instabilities. For instance, applying strain can vary the electron-phonon interaction, potentially pushing the system towards a charge-ordered state. In related TMDCs like NbSe₂, tensile strain has been predicted to induce a structural phase transition from a 3x3 to a 2x2 charge density wave (CDW) phase, a phenomenon that could potentially be extended to NbS₂ due to their structural and electronic similarities.

Applying high pressure to niobium disulfide subjects its crystal structure to significant stress, leading to notable changes. Experimental studies on 3R-NbS₂ have revealed that its structure is highly anisotropic under compression. The compressibility along the c-axis (perpendicular to the layers) is substantially higher, about 2.5 times greater, than within the layers (a-axis). This is a direct consequence of the weak van der Waals forces between the layers being more easily compressed than the strong covalent bonds within the layers.

Despite the significant compression, high-pressure X-ray diffraction studies on 3R-NbS₂ up to 59.8 GPa have shown no evidence of a structural phase transition. The lattice parameters and unit cell volume decrease progressively with increasing pressure without any abrupt changes. However, theoretical calculations suggest that under high pressure, other phases might become more stable. First-principles calculations predict that the 2H phase of NbS₂ could transform into a new tetragonal I4/mmm structure at a pressure of 26 GPa. This predicted high-pressure phase is also a layered structure, but under further hydrostatic pressure, it is predicted to undergo an isostructural phase transition where the interlayer van der Waals interactions collapse and new covalent bonds form between the layers.

Advanced Synthesis Methodologies for Nbs2 Nanostructures

Colloidal Synthesis Approaches for Nanosheets and Hierarchical Structures

Colloidal synthesis has emerged as a versatile method for producing NbS₂ nanocrystals with tunable morphologies. By adjusting reaction parameters, such as temperature and precursor concentration, the growth dynamics can be controlled to yield a variety of structures, from ultrathin nanosheets to complex hierarchical assemblies.

A typical colloidal synthesis involves the reaction of a niobium precursor, like Niobium (V) chloride (NbCl₅), with a sulfur source, such as carbon disulfide (CS₂), in the presence of a coordinating solvent like oleylamine. The reaction temperature plays a critical role in determining the final morphology of the NbS₂ nanostructures. For instance, at lower temperatures (e.g., 280°C), ultrathin nanosheets are formed. As the temperature increases to 300°C and 320°C, the morphology transitions to self-assembled hierarchical structures and layer-stacked nanosheets, respectively.

Table 1: Effect of Reaction Parameters on NbS₂ Morphology in Colloidal Synthesis

Growth Temperature (°C)CS₂ Amount (mmol)Resulting Morphology
28010Ultrathin Nanosheets
30010Hierarchical Structures
32010Layer-stacked Nanosheets
30060Layer-stacked Nanodisks (~500 nm)
32060Flower-like Structures (~1 µm)

Data sourced from multiple studies.

Chemical Vapor Deposition (CVD) Techniques for Controlled Growth

Chemical Vapor Deposition (CVD) stands out as a powerful technique for the synthesis of high-quality, large-area, and thickness-tunable 2D materials, including NbS₂. This method involves the reaction of volatile precursors on a substrate surface, allowing for precise control over the growth process and the resulting material's properties.

Atmospheric Pressure Chemical Vapor Deposition (APCVD) is a facile and effective method for the controllable synthesis of few-layer NbS₂ single crystals. In a typical APCVD setup, precursors such as niobium pentoxide (Nb₂O₅) and sulfur powder are used to generate NbS₂. The growth is often assisted by the addition of a salt, like sodium chloride (NaCl), which plays a crucial role in facilitating the synthesis, particularly on challenging substrates like SiO₂/Si. The NaCl is believed to lower the melting point of the niobium precursor by forming intermediate products, thereby promoting the growth of NbS₂. This technique has been successfully employed to grow NbS₂ single crystals with thicknesses ranging from a single layer to nine layers and lateral sizes up to approximately 20 micrometers.

Epitaxial growth, where the crystal orientation of the grown material is dictated by the substrate, is a key strategy for producing highly ordered and large-grain 2D materials. For NbS₂, atomically flat substrates like sapphire (c-plane) and graphene have been shown to be effective for achieving epitaxial growth. The atomically smooth terraces of an annealed sapphire substrate are crucial for this process.

In one approach, a solution of niobium chloride (NbCl₅) and sodium chloride (NaCl) is spin-coated onto the sapphire substrate. The NaCl helps to reduce the nucleation density and the energy barrier for the reaction. This method has been used to grow rectangular NbS₂ flakes with large grain sizes exceeding 500 μm that are highly aligned with the sapphire surface through a process known as quasi van der Waals epitaxy. Similarly, when using transferred CVD graphene on a SiO₂ substrate, NbS₂ sheets grow laterally and lie flat on the graphene surface, in contrast to their nearly perpendicular growth on bare Si and SiO₂ substrates. This substrate-directed growth results in single-crystalline triangular and hexagonal NbS₂ nanosheets.

The morphology and thickness of CVD-grown NbS₂ can be precisely controlled by tuning various growth parameters. These parameters include the growth temperature, growth time, the amount of growth promoter (like NaCl), and the composition of the carrier gas.

Growth Temperature: The temperature has a direct impact on the thickness of the NbS₂ flakes. For instance, monolayer NbS₂ can be grown at a lower temperature of 800°C, while increasing the temperature can lead to the formation of multilayer structures.

Growth Time: The lateral size of the NbS₂ flakes is primarily influenced by the growth time. Longer reaction times allow for the flakes to grow larger, with sizes increasing from approximately 4 µm to 12 µm as the growth time is extended.

NaCl Amount: The quantity of NaCl affects the vapor pressure of the precursors. An increased amount of NaCl leads to a higher vapor pressure, which encourages nucleation on the initially formed NbS₂ layer, resulting in multilayer growth.

Hydrogen Content: The hydrogen (H₂) content in the Ar/H₂ carrier gas influences the reaction activity. Optimizing the hydrogen concentration is crucial, as both too high and too low concentrations can result in smaller lateral sizes of the grown flakes.

By carefully manipulating these parameters, it is possible to achieve controllable synthesis of NbS₂ with desired thicknesses, from a single layer up to nine layers, and lateral dimensions reaching several tens of micrometers.

Table 2: Influence of CVD Growth Parameters on NbS₂ Characteristics

ParameterEffectObservationCitation
Growth TemperatureControls layer thicknessMonolayer at 800°C, multilayers at higher temperatures.
Growth TimeControls lateral sizeLateral sizes increase with longer growth times (e.g., from ~4 to ~12 µm).
NaCl AmountInfluences layer numberHigher amounts lead to multilayer growth due to increased precursor vapor pressure.
Hydrogen ContentAffects reaction activity and lateral sizeOptimal H₂ content is necessary for larger flake sizes.
SubstrateDetermines crystal orientationEpitaxial, lateral growth on sapphire and graphene; perpendicular growth on SiO₂.

Epitaxial Growth Strategies on Atomically Flat Substrates

Exfoliation-Based Fabrication Methods

Exfoliation techniques provide a top-down approach to producing few-layer and monolayer NbS₂ from bulk crystals. These methods rely on overcoming the weak van der Waals forces that hold the individual layers together.

Mechanical exfoliation, famously known as the "Scotch tape" method, is a straightforward and widely used technique to obtain high-quality, pristine flakes of 2D materials. This method involves using an adhesive tape to peel off layers from a bulk NbS₂ crystal until few-layer or even monolayer flakes are isolated. While this technique produces high-quality materials ideal for fundamental research, it suffers from low yield and results in irregularly shaped crystals of a small, micrometer-scale size, making it unsuitable for large-scale production. Despite its limitations in scalability, mechanical exfoliation remains a valuable tool for obtaining high-quality NbS₂ for characterization and device fabrication. The quality of the exfoliated flakes is often comparable to that of the starting bulk material, with negligible impact on the crystallinity.

Liquid-Phase Exfoliation for Nanosheet Production

Liquid-phase exfoliation (LPE) is a scalable and effective method for producing two-dimensional (2D) NbS₂ nanosheets from bulk crystals or powders. This top-down approach relies on overcoming the weak van der Waals forces that hold the individual layers of the material together. The process typically involves the sonication of bulk NbS₂ material in a suitable solvent. Isopropanol (IPA) has been identified as an effective processing solvent for the LPE of NbS₂ single crystals or bulk powder, successfully yielding 1T, 2H, and 3R phase nanosheets.

The major advantage of LPE is its potential for mass production of nanosheets. However, a common challenge is controlling the thickness and number of layers in the final product. The technique can be combined with other methods, such as electrochemical exfoliation, to produce highly uniform, few-layer NbS₂ nanosheets. LPE is fundamental in creating large quantities of 2D NbS₂ slabs for applications in catalysis and electronics.

Electrochemical Exfoliation Techniques

Electrochemical exfoliation has emerged as a robust technique for synthesizing high-quality, few-layer NbS₂ nanosheets. This method often involves an initial electrochemical intercalation step followed by exfoliation. A common strategy employs bulk NbS₂ as an electrode in an electrolyte solution.

In a typical setup, a bulk NbS₂ crystal acts as the cathode, and a platinum plate serves as the anode in a sulfuric acid (H₂SO₄) electrolyte. By applying an alternating current, anionic and cationic species from the electrolyte intercalate between the NbS₂ layers. This intercalation causes the bulk material to expand significantly. Following this electrochemical treatment, a subsequent liquid-phase exfoliation step, often involving sonication, is used to separate the expanded layers into highly uniform nanosheets. This combined approach has been shown to produce few-layer NbS₂ nanosheets with a thickness of approximately 3 nanometers and lateral dimensions of around 2 micrometers. While lithium intercalation is a widely used strategy for many TMDs, the alternating current method in an acid electrolyte provides an effective alternative for NbS₂.

Electrochemical Exfoliation Parameters for NbS₂
Parameter Value/Description
Working Electrode Bulk NbS₂
Counter Electrode Platinum (Pt) Plate
Electrolyte 1.5 M H₂SO₄
Applied Voltage 3.0 V (alternating)
Resultant Nanosheet Thickness ~3 nm (~5 layers)
Resultant Nanosheet Lateral Size ~2 µm

This table summarizes typical parameters used in the electrochemical exfoliation of NbS₂ to produce few-layer nanosheets, based on reported findings.

Hydrothermal and Solvothermal Synthesis Routes for Nanocomposites

Hydrothermal and solvothermal methods are bottom-up approaches that allow for the synthesis of nanoscale NbS₂ with controlled morphology, often in the form of nanocomposites. These techniques involve chemical reactions in aqueous (hydrothermal) or non-aqueous (solvothermal) solutions at elevated temperatures and pressures.

For hydrothermal synthesis, niobium salts (e.g., niobium nitrate (B79036) hexahydrate) and a sulfur source (e.g., sodium sulfide (B99878) hydrate) are dissolved in a solution and heated in an autoclave. This process, typically conducted between 120°C and 250°C, is known for being straightforward and yielding products with good crystallinity. It has been successfully used to create NbS₂/reduced graphene oxide (rGO) nanocomposites.

A colloidal synthesis route, a type of solvothermal method, allows for the regulation of NbS₂ morphology by adjusting reaction dynamics. By tuning parameters such as the reaction temperature (e.g., 280°C to 320°C) and the concentration of the sulfur source (e.g., carbon disulfide), different structures like ultrathin nanosheets or hierarchical assemblies can be obtained. While these wet-chemical routes offer good control over nanoparticle morphology, achieving precise control over the stoichiometry and crystal structure can sometimes be challenging. arxiv.org

Colloidal Synthesis Parameters for NbS₂ Morphologies
Reaction Temperature Carbon Disulfide (CS₂) Amount Resulting Morphology
280°C10 mmolUltrathin Nanosheets
300°C30 mmolHierarchical Structures
320°C60 mmolLayer-Stacked Nanosheets

This table illustrates how reaction parameters in a colloidal synthesis process can be tuned to control the final morphology of the NbS₂ product.

Solid-State and Annealing-Assisted Synthesis Methods

Solid-state synthesis is a traditional and powerful method for producing crystalline NbS₂. This technique involves the direct reaction of elemental niobium and sulfur at high temperatures, typically between 600°C and 950°C, in a sealed, inert environment like a vacuum quartz tube. arxiv.org The stoichiometry of the reactants and the synthesis temperature are critical parameters that determine the resulting polytype of NbS₂. arxiv.org Research has shown that an excess of sulfur favors the formation of the 2H-NbS₂ polytype, whereas stoichiometric or sulfur-deficient conditions lead to the 3R-NbS₂ polytype. arxiv.org

Annealing-assisted methods offer another route to synthesize NbS₂ nanostructures. rsc.org In a typical process, a niobium precursor is annealed in a sulfur-rich atmosphere under an inert gas flow at temperatures ranging from 750°C to 1050°C. This approach has been used to create ultrathin, single-crystal 3R-NbS₂ nanoflakes. rsc.org The morphology and crystallinity of the resulting nanoflakes are highly dependent on the annealing temperature. Furthermore, thermal decomposition of novel precursors, such as the dithiocarbamate (B8719985) complex Nb₂S₄(CS₂NH₂)₄, at high temperatures (e.g., 1000°C) has been demonstrated as a viable route for producing NbS₂. mdpi.com

Solid-State Synthesis Conditions for NbS₂ Polytypes
Sulfur Stoichiometry Temperature Range (°C) Predominant Polytype
Excess SulfurNarrow range2H-NbS₂
Stoichiometric or Deficient SulfurWide range3R-NbS₂

This table outlines the general conditions for synthesizing the 2H and 3R polytypes of NbS₂ via solid-state reactions, highlighting the crucial role of sulfur content. arxiv.org

Intercalation-Exfoliation and Re-stacking Routes

The intercalation-exfoliation method is a powerful chemical route for producing single- or few-layer NbS₂ nanosheets. This process involves inserting foreign ions or molecules (intercalants) into the van der Waals gaps of the bulk NbS₂ layered structure, which weakens the interlayer attraction and facilitates exfoliation.

One notable approach begins with the synthesis of a layered potassium niobium sulfide, K₀.₃₄(H₂O)₀.₇NbS₂. nii.ac.jp The potassium ions in the interlayer space are then exchanged with protons by treatment with an acid. The resulting proton-exchanged material can be readily exfoliated into single NbS₂ nanosheets, with a thickness of approximately 4 Å, through ultrasonication in water. nii.ac.jp

A significant aspect of this methodology is the ability to re-stack the exfoliated nanosheets. Using techniques like electrostatic self-assembly deposition (ESD), the single-layer NbS₂ nanosheets can be reassembled into new layered structures, often incorporating different intercalating species such as Eu³⁺ or tetrabutylammonium (B224687) ions. This re-stacking capability opens pathways to designing novel heterostructures with tailored properties. However, a common challenge is the natural tendency of exfoliated nanosheets to aggregate and re-stack randomly due to high surface energy, which can be mitigated by forming more complex hierarchical structures.

Fundamental Electronic and Quantum Phenomena in Nbs2 Systems

Electronic Band Structure and Density of States Investigations

Niobium disulfide primarily exists in two polytypes, the hexagonal (2H) and rhombohedral (3R) forms, each exhibiting distinct electronic properties. acs.org The 2H phase is a metal and a superconductor, while the 3R phase is metallic. acs.orgamcmaterial.ca

The metallic character of NbS₂ arises from a partially filled band that is primarily derived from the Niobium d(z²) orbitals. aip.org The electronic band structure is characterized by the overlap and hybridization of a large d-band with a broader, hybridized sp-band. researchgate.net Density functional theory (DFT) calculations reveal that the electronic density of states (DOS) near the Fermi level is dominated by these Nb d-orbitals. researchgate.netacs.orgnih.gov

In its monolayer form (1H-NbS₂), the material retains its metallic nature. nih.gov The electronic structure of monolayer NbS₂ shows a significant density of states at the Fermi level, which is crucial for the emergence of electronic instabilities. acs.orgnih.gov Theoretical calculations for monolayer NbS₂ show a constant depression of the DOS in an interval of about 150 meV around the Fermi level, with small peaks or Van Hove singularities within this region. acs.orgnih.gov

Interplay of Electron-Phonon and Coulomb Interactions

The electronic properties of NbS₂ are governed by a complex interplay between electron-phonon coupling and Coulomb interactions. vda.ltresearchgate.netarxiv.org Theoretical studies suggest that in monolayer NbS₂, these interactions are particularly strong and their combination leads to electronic correlations that are fundamentally different from what would be expected from each interaction considered separately. vda.ltresearchgate.netarxiv.org

Electron-phonon coupling is the primary mechanism driving the formation of charge density waves (CDWs) in many TMDs. acs.orgnih.gov In NbS₂, the electron-phonon interaction is significant and has been shown to be strongly wave-vector dependent. acs.orgnih.gov This interaction is also considered the mediating force for its superconducting state. acs.org

At the same time, Coulomb interactions, both short-range (on-site repulsion) and long-range, are enhanced in the two-dimensional limit of monolayer NbS₂. vda.ltresearchgate.netarxiv.org The interplay between the attractive electron-phonon interaction and the repulsive Coulomb interaction is a key factor in determining the ground state of the system. This competition can lead to a delicate balance between different electronic orders, such as charge and spin fluctuations, placing monolayer NbS₂ on the verge of spin and charge ordering. vda.ltresearchgate.net The screening of long-range Coulomb interactions is also noted to increase with the addition of more layers in few-layer NbS₂. frontiersin.orgfrontiersin.orgresearchgate.net

Charge Density Wave (CDW) Instabilities and Quantum Phase Transitions

Charge density waves are periodic modulations of the electron density accompanied by a distortion of the crystal lattice. While common in many isostructural TMDs, the behavior of CDWs in NbS₂ is unique. acs.orgnih.gov

Absence of CDW in Bulk 2H-NbS₂ and its Theoretical Explanations

A distinguishing feature of bulk 2H-NbS₂ is the experimental absence of a charge density wave (CDW) instability, which contrasts with its isoelectronic counterparts like 2H-NbSe₂, 2H-TaS₂, and 2H-TaSe₂. acs.orgnih.govuniroma1.it This is particularly intriguing given their very similar band structures. acs.orguniroma1.it While some studies report traces of extremely weak CDW satellite peaks in 2H-NbS₂, it is generally considered to not host a CDW phase.

Theoretical investigations point to quantum anharmonicity as the key factor suppressing the CDW in bulk 2H-NbS₂. acs.orguniroma1.it While harmonic calculations predict a lattice instability, the inclusion of anharmonic effects, which account for the zero-point motion of the atoms, stabilizes the crystal lattice and removes the CDW instability. acs.orguniroma1.it This suggests that 2H-NbS₂ is on the verge of a CDW transition, which is ultimately suppressed by these large anharmonic effects. acs.orgresearchgate.net

Quantum Enhancement of CDW in Two-Dimensional Limit

In stark contrast to the bulk, a charge density wave is observed in monolayer NbS₂. acs.orgnih.govarxiv.org Scanning tunneling microscopy and spectroscopy (STM/STS) have provided unambiguous evidence for a 3x3 CDW superstructure in monolayer H-NbS₂ grown on graphene. acs.orgnih.govarxiv.org This demonstrates a significant enhancement of the tendency towards a CDW in the 2D limit. acs.orgarxiv.org

Theoretical calculations support this experimental finding, showing that freestanding 1H-NbS₂ is predicted to undergo a quantum phase transition to a 3x3 CDW state. acs.orgresearchgate.net The emergence of the CDW in the monolayer is attributed to the reduction of interlayer coupling, which in the bulk helps to stabilize the system against such distortions. labapress.com The transition temperature for this CDW in monolayer NbS₂ has been estimated to be approximately 40 K. nih.gov

Influence of Strain and Doping on CDW Formation

The formation of the CDW in NbS₂ is highly sensitive to external factors like strain and doping.

Strain: Theoretical studies have shown that the weak CDW in monolayer NbS₂ is extremely sensitive to strain. acs.org Compressive strains of less than 0.5% are predicted to be sufficient to suppress the 3x3 superstructure. acs.orgresearchgate.net This sensitivity explains the conflicting experimental observations where a CDW is seen in NbS₂ on a graphene/SiC substrate but not on Au(111), as the latter may induce a slight compressive strain. acs.orgarxiv.org

Doping: Doping, which alters the electron concentration, can also significantly influence the CDW. Experiments involving p-doping of monolayer NbS₂ through oxygen intercalation have shown a shift in the features of the CDW gap, confirming the electronic nature of the phenomenon. acs.orgnih.gov First-principles calculations predict that electron doping can tune the CDW phase, leading to a sequence of phase transitions from a 3x3 to a 2x2 and then to a 4√3x4√3 superstructure. aps.org This doping-dependent behavior could also contribute to the different observations of CDWs on various substrates due to substrate-induced charge transfer. aps.org

Superconducting Behavior and Mechanisms in NbS₂

Bulk 2H-NbS₂ is a well-established superconductor with a critical temperature (T_c) of approximately 6 K. acs.orgnih.govarxiv.orghqgraphene.com It is considered a conventional, phonon-mediated superconductor. acs.orguniroma1.it Unlike other members of the 2H-TMD family, superconductivity in 2H-NbS₂ exists without a coexisting CDW phase. acs.orgarxiv.org

The superconducting properties of NbS₂ are also dependent on its dimensionality. In CVD-grown 2H-phase NbS₂, a Berezinskii–Kosterlitz–Thouless (BKT) type superconducting transition has been observed with a T_c of around 3 K. acs.orgnih.gov Studies on exfoliated ultrathin NbS₂ flakes have shown that the T_c decreases with decreasing thickness, which is attributed to factors like disorder from oxidation and a reduction in carrier density. arxiv.org

The superconducting energy gap in 2H-NbS₂ has been a subject of investigation. Some reports suggest that it is a two-gap superconductor. arxiv.org Far-infrared transmission spectroscopy measurements have indicated non-Bardeen-Cooper-Schrieffer (BCS)-like behavior, with a smaller than expected superconducting gap relative to its T_c. researchgate.net There is also evidence for exotic superconducting states in bulk NbS₂, such as the Fulde-Ferrell-Larkin-Ovchinnikov (FFLO) state, where superconductivity can persist at high magnetic fields beyond the Pauli limit. arxiv.orgarxiv.org

The interplay between superconductivity and other electronic orders is a central theme. The absence of a CDW in bulk 2H-NbS₂ makes it a clean system to study superconductivity in this class of materials. arxiv.org However, the proximity to a CDW instability, especially in the 2D limit, suggests a complex relationship where these orders compete. researchgate.net Doping has been shown to affect this interplay; for instance, in the related Cs(V₁₋ₓNbₓ)₃Sb₅ system, Nb doping suppresses the CDW while enhancing the superconducting T_c. aps.orgresearchgate.net

Interactive Data Table: Properties of Niobium Disulfide

PropertyValue/DescriptionPolytypeDimensionalityCitation(s)
Electronic Type Metal, Superconductor2HBulk acs.orgamcmaterial.ca
Electronic Type Metal3RBulk acs.orgamcmaterial.ca
Superconducting T_c ~6 K2HBulk acs.orgarxiv.orghqgraphene.com
Superconducting T_c ~3 K (BKT transition)2HThin Film acs.orgnih.gov
CDW State Absent2HBulk acs.orgnih.govuniroma1.it
CDW State 3x3 Superstructure1HMonolayer acs.orgnih.govarxiv.org
CDW Transition T ~40 K1HMonolayer nih.gov
Primary Band Contribution Nb d(z²) orbitals2H/1HBulk/Monolayer aip.org
Superconducting Mechanism Phonon-mediated2HBulk acs.orguniroma1.it

Critical Temperatures and Layer-Dependent Superconductivity

Niobium disulfide primarily exists in two polytypes, the rhombohedral (3R) and hexagonal (2H) forms, which exhibit distinct electrical properties. acs.org The 3R-NbS₂ polytype is metallic, showing a resistance minimum at approximately 30 K. acs.org In contrast, bulk 2H-NbS₂ is a superconductor with a transition temperature (T_c) of about 6 K. acs.org

The superconducting properties of NbS₂ are highly dependent on the material's thickness. In thin films, a structural transition from the metallic 3R-polytype to the superconducting 2H-polytype is observed as the thickness increases from 1.5 to 10 nm. acs.orgnih.gov This thickness-dependent phase transition has been confirmed through various experimental techniques, including Raman spectroscopy and scanning transmission electron microscopy. acs.orgnih.gov

For the 2H-phase of NbS₂, the superconducting critical temperature is also influenced by the number of layers. For instance, a 10 nm-thick 2H-NbS₂ sample exhibits a sharp drop in resistance to zero around 3 K, with a defined T_c of 2.6 K (where resistance is half of the normal-state resistance). acs.orgnih.gov In contrast, bulk 2H-NbS₂ has a higher T_c of 6 K. acs.org This suppression of T_c in thinner samples is a common phenomenon in superconducting thin films and can be attributed to factors such as disorder and modifications to the band structure. aip.org For example, in the related compound niobium diselenide (NbSe₂), a thickness-driven decrease in T_c is well-documented. aip.org

Table 1: Superconducting Critical Temperatures (T_c) of NbS₂ Polytypes
PolytypeThicknessCritical Temperature (T_c)
2HBulk6 K acs.org
2H10 nm2.6 K acs.org
3R3 nmNot superconducting above 1.4 K acs.org

Berezinskii–Kosterlitz–Thouless (BKT) Transitions in 2D Superconductors

In two-dimensional (2D) superconductors, the transition to a superconducting state can be described by the Berezinskii-Kosterlitz-Thouless (BKT) theory. This transition is characterized by the unbinding of vortex-antivortex pairs. A key experimental signature of a BKT transition is the non-linear current-voltage (I-V) characteristic at the transition temperature. acs.orgresearchgate.net

In chemically vapor deposited (CVD) grown 2H-phase NbS₂, a BKT-type superconducting transition is observed below 3 K. acs.orgnih.gov For a 10 nm-thick 2H-NbS₂ sample, a strong nonlinear I-V curve is observed at 1.4 K, which is consistent with a BKT transition. acs.org In contrast, a 3 nm-thick 3R-phase sample shows a linear I-V curve, indicative of its metallic nature. acs.org The observation of a BKT-like transition suggests the 2D nature of superconductivity in these thin films. researchgate.net

Interplay between Superconductivity and CDW Phenomena

The interplay between superconductivity and charge density waves (CDW) is a central theme in the study of transition metal dichalcogenides. A CDW is a periodic modulation of the electron density that can coexist or compete with superconductivity. azom.comusask.ca

In the 2H polytype of NbS₂, while strong phonon mode softening is present, anharmonic effects prevent the formation of a CDW. researchgate.net This places 2H-NbS₂ on the verge of a CDW instability, a notion supported by density functional theory (DFT) calculations. researchgate.net The soft phonon modes that would otherwise contribute to a CDW are instead the dominant contributors to the anisotropic two-gap superconductivity observed below T_c = 6 K. researchgate.net

In the related material, 2H-NbSe₂, both superconductivity (below 7.2 K) and an incommensurate CDW (below 33 K) are observed to coexist. bath.ac.ukresearchgate.net Studies on monolayer NbSe₂ grown on a graphene substrate show a CDW transition temperature of ~145 K and a superconducting transition at ~3.0 K. azom.com First-principles calculations on monolayer NbSe₂ reveal that as the layer thickness decreases, the CDW order is enhanced while superconductivity is weakened due to a reduction in the density of states at the Fermi level in the CDW state. acs.org This suggests a competitive relationship between the two phenomena in NbSe₂. acs.org While 2H-NbS₂ does not exhibit a CDW, its proximity to this instability is crucial for understanding its superconducting properties. researchgate.net

Spin Fluctuations and Engineered Magnetic States

Pristine 2D transition metal dichalcogenides are generally non-magnetic. However, magnetic states can be induced and controlled through various means, which is critical for applications in spintronics. acs.org

Density functional theory calculations have shown that applying biaxial tensile strain to NbS₂ and NbSe₂ can induce a ferromagnetic character. acs.org This is attributed to the competition between through-bond and through-space interactions. acs.org Under a 10% tensile strain, the estimated Curie temperature for NbS₂ is 387 K, suggesting the possibility of achieving ferromagnetism above room temperature. acs.org The induced magnetic moments can be significantly enhanced by the tensile strain, potentially leading to a half-metallic state with strong spin polarization near the Fermi level. acs.org The mechanism behind this induced magnetism is the self-exchange of population between the 4d orbitals of the niobium atom, which leads to exchange splitting. acs.org

Furthermore, the intercalation of magnetic ions like iron into the van der Waals gaps of NbS₂ and NbSe₂ provides another route to engineer magnetic states. acs.org For example, FeₓNbSe₂ exhibits antiferromagnetic transitions, with the ordering temperature dependent on the iron concentration. acs.org In monolayer NbSe₂, strong paramagnetic fluctuations have been identified through first-principles calculations, which can influence its superconducting properties. researchgate.net

Quantum Confinement Effects on Electronic States

Quantum confinement effects become significant when the dimensions of a material are reduced to the nanoscale, leading to changes in its electronic structure. chalcogen.roarxiv.org In layered materials like transition metal dichalcogenides, reducing the slab thickness can tune the electronic properties. aps.org

First-principle calculations have been used to study the influence of quantum confinement on the electronic structure of various transition metal sulfides. aps.orgresearchgate.net While materials like MoS₂ and WS₂ undergo a transition from an indirect to a direct bandgap semiconductor as their thickness is reduced to a monolayer, NbS₂ remains metallic regardless of the slab thickness. aps.orgresearchgate.net This indicates that while quantum confinement is present, its effect on the fundamental metallic nature of NbS₂ is not as dramatic as in its semiconducting counterparts. The confinement of electrons and holes in quantum dots leads to the discretization of electronic states and a size-dependent energy gap. chalcogen.ro Although NbS₂ does not open up a bandgap, quantum confinement can still modulate its electronic states and influence phenomena like superconductivity. acs.org

Advanced Characterization and Spectroscopic Probes of Nbs2

Morphological and Structural Analysis via Electron Microscopy (SEM, TEM, HRTEM, STEM)

Electron microscopy techniques are fundamental in elucidating the morphology and crystal structure of niobium disulphide.

Scanning Electron Microscopy (SEM) reveals the surface topography and morphology of NbS₂. SEM images of as-synthesized NbS₂ crystals often show triangular shapes and layered structures on the crystal edges. scispace.comfrontiersin.org In studies of NbS₂ films, SEM can confirm uniform surface coverage by the flakes. scispace.comresearchgate.net For instance, SEM analysis of NbS₂ synthesized by chemical vapor transport showed surface morphologies consistent with an island growth mechanism. soton.ac.uk Low-magnification SEM can display triangular shapes of as-synthesized NbS₂, while high-magnification images can distinguish different layer stackings. frontiersin.org

Transmission Electron Microscopy (TEM) and High-Resolution Transmission Electron Microscopy (HRTEM) provide detailed information about the internal structure, crystallinity, and layer stacking. TEM images of liquid-phase exfoliated NbS₂ flakes show wrinkled surfaces with irregular shapes but sharp edges. scispace.comrsc.org HRTEM analysis has been used to confirm the prevalence of the 2H-phase in exfoliated NbS₂ flakes, which suggests a 3R-to-2H phase conversion during exfoliation. rsc.org The high crystallinity of deposited NbS₂ nanocrystals can be confirmed by HRTEM. acs.org In some cases, cross-sectional TEM has revealed the formation of amorphous oxide layers on the surface of NbS₂ flakes when exposed to ambient conditions. cornell.eduarxiv.org

Selected Area Electron Diffraction (SAED) , often performed in conjunction with TEM, provides crystallographic information. The hexagonal patterns observed in SAED confirm the crystalline nature of NbS₂. frontiersin.orgresearchgate.net

Scanning Transmission Electron Microscopy (STEM) , often coupled with Energy Dispersive X-ray Spectroscopy (EDS), allows for elemental mapping. STEM-EDS analysis has been used to show the homogeneous distribution of niobium and sulfur, and to confirm the absence of significant oxygen content in the bulk of the flakes, suggesting that any oxidation is primarily a surface phenomenon. scispace.comrsc.org

Crystallographic and Elemental Analysis by X-ray Diffraction (XRD) and X-ray Photoelectron Spectroscopy (XPS)

X-ray Diffraction (XRD) is a powerful tool for determining the crystal structure and phase of NbS₂. The diffraction patterns of NbS₂ can distinguish between its different polytypes, such as the 2H and 3R phases. scispace.comarxiv.orgrsc.org For example, XRD patterns of as-prepared NbS₂ have shown diffraction peaks corresponding to the (002), (100), (110), and (200) planes of the hexagonal crystal structure. frontiersin.org The reduction in the intensity of certain XRD peaks from bulk to few-layer nanosheets can confirm successful exfoliation.

X-ray Photoelectron Spectroscopy (XPS) is employed to investigate the elemental composition and chemical states of the elements on the surface of NbS₂. XPS spectra of NbS₂ typically show the presence of Nb and S. The high-resolution Nb 3d spectrum can reveal the presence of multiple doublets, which can be assigned to the Nb⁴⁺ state in different NbS₂ phases (e.g., 2H and 3R). scispace.com The presence of a Nb⁵⁺ state, often observed in XPS, is typically attributed to surface oxidation, forming Nb₂O₅. scispace.comrsc.org Similarly, the S 2p spectrum can confirm the presence of S²⁻ in NbS₂. researchgate.net XPS is more surface-sensitive than techniques like HRTEM and STEM-EDS, making it ideal for detecting surface oxidation that may not be apparent with other methods. rsc.org

Surface Topography and Layer Thickness Determination using Atomic Force Microscopy (AFM)

Atomic Force Microscopy (AFM) is a key technique for characterizing the surface topography and determining the thickness of NbS₂ flakes with high precision. AFM images can reveal the morphology of NbS₂ flakes, including their lateral dimensions and whether they have smooth surfaces and sharp edges. acs.org

A primary application of AFM is the measurement of flake thickness. The height profile from an AFM scan can determine the number of layers in an exfoliated flake. frontiersin.orgfrontiersin.org For instance, the thickness of a single NbS₂ monolayer is typically measured to be between 0.6 and 0.8 nm. scispace.comrsc.org Statistical analysis of AFM measurements on a sample of exfoliated flakes can provide a distribution of flake thicknesses. scispace.comrsc.org Studies have shown the ability to control the thickness of grown NbS₂ crystals from a few to multiple layers, as confirmed by AFM. acs.orgacs.orgfrontiersin.org For example, AFM has been used to identify NbS₂ flakes with thicknesses varying from 1.0 to 6.3 nm, corresponding to 1 to 9 layers. frontiersin.orgfrontiersin.org

Vibrational and Electronic State Probing with Raman and Fourier Transform Infrared (FTIR) Spectroscopy

Raman Spectroscopy is a non-destructive technique used to probe the vibrational modes of NbS₂. The Raman spectrum of NbS₂ provides a fingerprint of its crystal structure and can be used to distinguish between different polytypes and to estimate the number of layers.

Bulk 3R-NbS₂ typically exhibits several characteristic Raman peaks. frontiersin.org The most prominent are the in-plane E₂ and out-of-plane A₁ modes. frontiersin.orgresearchgate.net The positions of these peaks can be sensitive to the number of layers. For example, the A₁ peak has been observed to blueshift (shift to higher frequency) as the number of layers increases from a monolayer. frontiersin.orgresearchgate.net Monolayer 2H-NbS₂ shows two characteristic peaks at approximately 304 cm⁻¹ and 376 cm⁻¹. frontiersin.org The presence of broad peaks around 160 and 180 cm⁻¹ can indicate two-phonon scattering processes due to defects. scispace.com

Fourier Transform Infrared (FTIR) Spectroscopy provides information about the chemical bonds and functional groups present in a sample. In the context of NbS₂ synthesized via colloidal methods, FTIR can be used to identify residual organic molecules from the synthesis process. For example, peaks corresponding to N-H, C-H, and C-N stretching vibrations have been observed, indicating the presence of organic ligands on the surface of the nanosheets. frontiersin.org Broad absorption peaks around 3448 and 3151 cm⁻¹ can be assigned to N-H stretching modes, while a peak at 1637 cm⁻¹ corresponds to an NH₂ scissoring mode. frontiersin.org

Electrical Transport Measurements: Resistivity and Hall Effect Investigations

Electrical transport measurements are crucial for understanding the electronic properties of NbS₂, such as its conductivity and carrier type.

Resistivity measurements reveal how the electrical resistance of NbS₂ changes with temperature. Bulk 2H-NbS₂ is a metal and a superconductor at low temperatures (around 6 K). cornell.eduhqgraphene.com However, thin nanoflakes of 3R-NbS₂ have been shown to exhibit semiconducting behavior, with conductivity decreasing as temperature decreases. aip.orgresearchgate.net This is in contrast to the metallic character of bulk 3R-NbS₂ crystals. aip.org The resistivity of intercalated NbS₂ compounds also shows metallic behavior, with anomalies appearing at temperatures where the intercalated ions' magnetic moments order. tandfonline.comtandfonline.com

Hall effect measurements are used to determine the carrier type (p-type or n-type), carrier density, and carrier mobility. Hall measurements on 2H-NbS₂ have shown it to be a p-type metal. cornell.eduarxiv.orgarxiv.org The hole mobility has been reported to be in the range of 1-3 cm²/Vs at 300 K and 5-9 cm²/Vs at 6 K. cornell.eduarxiv.org The carrier concentration in 2H-NbS₂ has been found to decrease as the flake thickness is reduced. cornell.eduarxiv.org For some intercalated NbS₂ compounds, the Hall and Seebeck coefficients have opposite signs, suggesting two-carrier-type conduction. aps.org

Below is a table summarizing the electrical transport properties of NbS₂ from various studies.

PropertyMaterialValueReference
Carrier Type 2H-NbS₂p-type cornell.eduarxiv.orgcibtech.org
Carrier Mobility 2H-NbS₂1-3 cm²/Vs (300 K) cornell.eduarxiv.orgarxiv.org
Carrier Mobility 2H-NbS₂5-9 cm²/Vs (6 K) arxiv.org
Carrier Density 2H-NbS₂~2 x 10²² cm⁻³ (bulk) to ~3 x 10²¹ cm⁻³ (thin film) cornell.eduarxiv.org
Behavior 3R-NbS₂ nanoflakesSemiconducting aip.orgresearchgate.net
Behavior Bulk 2H-NbS₂Metallic, Superconducting (Tc ~6K) cornell.eduhqgraphene.com

Thermal Stability and Decomposition Analysis (TGA)

Thermogravimetric Analysis (TGA) is used to study the thermal stability and decomposition of materials by measuring the change in mass as a function of temperature.

Theoretical and Computational Investigations of Nbs2

Density Functional Theory (DFT) for Electronic and Catalytic Properties

Density Functional Theory (DFT) has been a cornerstone in understanding the electronic and catalytic properties of NbS₂. DFT calculations have been instrumental in mapping the electronic band structure, density of states (DOS), and predicting the material's behavior in catalytic applications. iphy.ac.cnaps.orgconicet.gov.ar

Studies using DFT have shown that bulk 2H-NbS₂ is a metallic compound, a characteristic that is preserved in its two-dimensional (2D) trilayer and one-dimensional (1D) chain forms. conicet.gov.ar The electronic states near the Fermi level are primarily dominated by the 4d orbitals of niobium atoms, which is crucial for its charge conduction and superconducting properties. aps.org DFT calculations have also been used to explore the effects of doping and intercalation on the electronic properties of NbS₂. For instance, intercalating 3d transition metals into 2H-NbS₂ has been shown to modify its magnetic properties through a mechanism related to the filling of rigid bands with electrons from the intercalant. aps.org

In the realm of catalysis, DFT calculations have highlighted the potential of NbS₂ as an efficient electrocatalyst, particularly for the hydrogen evolution reaction (HER). acs.org Theoretical models suggest that the metallic 2H phase of NbS₂ is one of the most promising HER catalysts among transition metal dichalcogenides. DFT has been used to calculate the thermodynamics of hydrogen adsorption on the catalyst surface, a key factor in catalytic activity. Furthermore, studies have investigated how doping with elements like molybdenum, vanadium, iron, cobalt, and nickel can influence the catalytic performance by altering the stability of the catalyst's surfaces. researchgate.netbohrium.com

The table below summarizes key findings from DFT studies on the electronic and catalytic properties of different NbS₂ systems.

SystemComputational MethodKey FindingsReference(s)
Bulk 2H-NbS₂ DFT (GGA-PBE)Metallic character, Nb 4d states dominate near Fermi level. iphy.ac.cnaps.org
Monolayer NbS₂ DFTOn the verge of a spin density wave (SDW) phase. arxiv.org arxiv.org
N₁/₃NbS₂ (N = Ti, V, Cr, Mn, Fe, Co, Ni) Spin-resolved DFTMagnetic properties determined by band filling from intercalant. aps.org
NbS₂ for HER DFT with van der Waals interactionsNb-terminated surface has near-thermoneutral free energy for hydrogen adsorption, facilitating HER.
Doped NbS₂ Catalysts DFT, First-principles surface thermodynamicsV, Co, and Ni promoters stabilize catalyst surfaces for hydrodesulfurization. researchgate.net researchgate.net

Ab Initio Molecular Dynamics Simulations for Thermal Stability

Ab initio molecular dynamics (AIMD) simulations, which combine molecular dynamics with electronic structure calculations, have been employed to assess the thermal stability of NbS₂ nanostructures. These simulations track the motion of atoms over time at a given temperature, providing insights into the structural integrity of the material.

Studies on NbS₂ quantum dots have used AIMD to confirm their thermal stability at room temperature (300 K). mdpi.comresearchgate.net The simulations, run for several femtoseconds, showed negligible changes in potential energy and the lengths of the niobium-sulfur bonds, indicating that the nanodots are thermally stable. mdpi.comresearchgate.net Similarly, AIMD simulations have been used to verify the thermal stability of heterostructures involving NbS₂, such as the NbS₂/BSe nanoheterostructure, which is important for its potential application in electronic devices. rsc.org

The table below summarizes the findings from AIMD simulations regarding the thermal stability of NbS₂.

SystemSimulation TemperatureDurationKey FindingsReference(s)
NbS₂ Quantum Dots 300 K5 femtosecondsNegligible changes in potential energy and bond lengths, indicating thermal stability. mdpi.comresearchgate.net
NbS₂/BSe Heterostructure Not specifiedNot specifiedConfirmed thermal stability of the heterostructure. rsc.org

Modeling of Many-Body Interactions, Including Anharmonic Effects

The physical properties of NbS₂ are significantly influenced by many-body interactions, particularly the interplay between electrons, phonons, and anharmonic lattice vibrations. Computational modeling has been essential in understanding these complex interactions.

A key finding from these studies is the crucial role of anharmonic effects in suppressing the charge density wave (CDW) instability in 2H-NbS₂. aps.orgaps.org While harmonic ab initio calculations predict a CDW instability, experimental observations show that 2H-NbS₂ remains metallic down to very low temperatures without forming a CDW. aps.orgaps.org Advanced calculations that include quantum anharmonic effects have successfully reproduced the experimentally observed temperature dependence of the phonon spectra and demonstrated that these anharmonic vibrations stabilize the metallic phase. acs.orgnih.gov These effects are significant even at high pressures. acs.org

Furthermore, the electron-phonon coupling in 2H-NbS₂ has been found to be strongly anisotropic, which has important implications for its superconducting properties. aps.org Theoretical studies have also begun to explore the interplay of short- and long-range Coulomb interactions with electron-phonon interactions, particularly in monolayer NbS₂, to build a more complete picture of its rich phase diagram. researchgate.net

Predictive Studies on Phase Stability and Electronic Correlations

Computational studies have been instrumental in predicting the phase stability of NbS₂ under various conditions, such as strain, pressure, and changes in stoichiometry. These predictive investigations guide experimental efforts to synthesize new phases and tune the material's properties.

First-principles calculations have predicted that applying tensile strain can induce a structural phase transition from the 2H to the 1T polytype in monolayer NbS₂. rsc.org High-pressure studies based on DFT have also predicted a structural transition from the 2H phase to a tetragonal I4/mmm structure at 26 GPa, which is predicted to have a higher superconducting temperature. iphy.ac.cn The stability of various polytypes, including the 1T, 2H, and 3R structures, has been systematically investigated, with the inclusion of van der Waals corrections proving crucial for accurate predictions. iphy.ac.cn

Electronic correlations, which arise from the interactions between electrons, also play a significant role. Studies have shown that including Coulomb interactions (often through a Hubbard U term in DFT+U calculations) can influence phase stability and electronic phase transitions. rsc.org For instance, Coulomb interactions make the strain-induced 2H-to-1T structural phase transition easier. rsc.org In monolayer NbS₂, strong Coulomb interactions are thought to be a key factor, along with Fermi surface nesting, in driving the system to the verge of a spin density wave instability. arxiv.org

Applications of Nbs2 in Emerging Technologies

Electrochemical Energy Storage Systems

Niobium disulfide's layered structure and metallic nature are highly advantageous for electrochemical energy storage, where it is explored as a material for both supercapacitors and advanced batteries. ossila.com

As a supercapacitor electrode material, the morphology of niobium disulfide plays a crucial role in its performance. Different structures, such as ultrathin nanosheets and hierarchical arrangements, have been synthesized and evaluated for their energy storage capabilities.

Hierarchical NbS₂ structures have demonstrated the highest specific capacitance at lower current densities, which is attributed to a small charge transfer resistance. americanelements.comacs.orgniobium.tech In one study, hierarchical NbS₂ exhibited a specific capacitance of 221.4 F g⁻¹ at a current density of 1 A g⁻¹ and maintained 117.1 F g⁻¹ at a higher density of 10 A g⁻¹. americanelements.comacs.orgniobium.tech Furthermore, these hierarchical structures show good cycling stability, retaining 78.9% of their initial specific capacitance after 10,000 cycles. americanelements.comacs.orgniobium.tech The construction of such hierarchical structures is effective in preventing the aggregation and restacking of nanosheets. americanelements.comacs.orgniobium.tech

In contrast, ultrathin NbS₂ electrodes, while showing slightly lower specific capacitance (175.6 F g⁻¹ at 1 A g⁻¹), exhibit the highest rate capability. americanelements.comniobium.tech This enhanced rate performance is due to a larger electrochemical surface area and more efficient ion diffusion. americanelements.comacs.orgniobium.tech

Interactive Data Table: Performance of NbS₂ Supercapacitor Electrodes

NbS₂ Morphology Specific Capacitance (at 1 A g⁻¹) Specific Capacitance (at 10 A g⁻¹) Cycling Stability (after 10,000 cycles) Key Feature
Hierarchical 221.4 F g⁻¹ americanelements.comacs.orgniobium.tech 117.1 F g⁻¹ americanelements.comacs.orgniobium.tech 78.9% retention americanelements.comacs.orgniobium.tech High specific capacitance
Ultrathin Nanosheets 175.6 F g⁻¹ americanelements.comniobium.tech 120.0 F g⁻¹ americanelements.comniobium.tech - Highest rate capability americanelements.comacs.orgniobium.tech
Stacked Nanosheets 196.9 F g⁻¹ americanelements.comniobium.tech 103.1 F g⁻¹ americanelements.comniobium.tech - -

Niobium disulfide has emerged as a high-capacity anode material for advanced batteries, particularly for lithium-ion (Li-ion) and sodium-ion (Na-ion) systems.

In Li-ion batteries, NbS₂ functions as a robust anode material. acs.orgresearchgate.netnih.gov Theoretical calculations suggest that pristine NbS₂ has a specific capacity of 340.8 mAh/g, which can increase to 681.6 mAh/g in its oxidized form, more than double that of traditional graphite (B72142) anodes. acs.orgresearchgate.netnih.gov Experimental results have been even more promising, with battery prototypes featuring NbS₂-based anodes demonstrating an initial specific capacity of approximately 1,130 mAh/g. acs.orgresearchgate.netnih.gov This high capacity is a result of two lithium insertion phases: an initial intercalation followed by a partially reversible conversion or alloying phase. acs.orgresearchgate.netnih.gov A significant advantage of NbS₂ is its relatively low volume expansion of 42% upon full lithiation, which is considerably lower than that of silicon anodes (≈300%). acs.orgnih.gov

For sodium-ion batteries, chemically exfoliated NbS₂ nanosheets have been utilized as an anode material, delivering a high reversible specific capacity of 205 mAh g⁻¹ at a current density of 100 mA g⁻¹. They also exhibit high rate performance and excellent cycling stability. acs.org In-situ studies have revealed that NbS₂ stores sodium ions primarily through an intercalation mechanism, which differs from the intercalation-conversion mechanism seen in many other transition metal dichalcogenides. This process involves a phase transition from the pristine 3R-NbS₂ to 2H-NaNbS₂.

Interactive Data Table: NbS₂ as an Anode Material

Battery Type Theoretical Specific Capacity (Pristine) Experimental Specific Capacity (Initial) Key Findings
Lithium-ion 340.8 mAh/g acs.orgresearchgate.netnih.gov ~1,130 mAh/g acs.orgresearchgate.netnih.gov Low volume expansion (42%) acs.orgnih.gov
Sodium-ion - 205 mAh g⁻¹ (at 100 mA g⁻¹) acs.org Stores Na⁺ via intercalation mechanism

Supercapacitor Electrode Materials and Performance Metrics (Specific Capacitance, Rate Capability, Cycling Stability)

Electrocatalysis for Energy Conversion

NbS₂ is an effective electrocatalyst for energy conversion reactions, particularly for producing hydrogen through water splitting. Its metallic nature and the presence of active catalytic sites contribute to its high performance.

Niobium disulfide is a promising, inexpensive electrocatalyst for the hydrogen evolution reaction (HER), a critical process in water splitting. niobium.tech Two-dimensional metallic NbS₂ has been shown to be a viable alternative to costly platinum-group catalysts. niobium.techrsc.org

The catalytic activity of NbS₂ is closely linked to its structure and active sites. Research indicates that both the basal planes and edge sites of NbS₂ are active for HER. acs.orgresearchgate.net Structural tailoring, such as annealing, can enlarge the flake size and expose more of the highly active basal planes, leading to remarkable HER performance. researchgate.net Few-layer NbS₂ nanosheets, with their highly exposed active sites, exhibit excellent catalytic activity in acidic solutions, achieving a current density of 10 mA cm⁻² at a low overpotential of 90 mV and a Tafel slope of 83 mV dec⁻¹. acs.orgnih.gov In some cases, NbS₂-based catalysts have shown HER activity superior to the platinum/carbon benchmark at current densities above 80 mA cm⁻². rsc.orgscispace.com Coating NbS₂ nanowires with conductive polymers like polypyrrole has also been shown to enhance HER performance and stability. americanelements.com

Hydrogen Evolution Reaction (HER) Electrocatalysis and Active Site Engineering

Optoelectronic Device Development

The metallic properties of niobium disulfide make it a valuable component in the development of advanced optoelectronic devices. nih.govacs.org It is particularly useful in creating heterostructures with semiconducting 2D materials.

NbS₂ serves as an effective transparent electrode and contact material for devices based on other two-dimensional materials. researchgate.net When NbS₂ is used as the contact electrodes for molybdenum disulfide (MoS₂) transistors, the field-effect mobility can be improved by at least six-fold, and the current on-off ratio can be enhanced by two orders of magnitude compared to conventional titanium/gold contacts. sciengine.comiphy.ac.cn

Similarly, in photodetectors, using NbS₂ as the contact material for MoS₂ significantly improves performance, resulting in higher responsivity and faster response times. sciengine.comiphy.ac.cn The ability to synthesize large-area, uniform NbS₂ thin films is crucial for its practical application in electronics. researchgate.net Heterostructures combining metallic NbS₂ with semiconductors like boron selenide (B1212193) (BSe) are also being explored for their potential in next-generation nanoelectronic and optoelectronic devices, including Schottky diodes and field-effect transistors. rsc.orgrsc.org

Advanced Sensing Platforms

The high surface area and unique electronic properties of two-dimensional NbS₂ make it an excellent material for advanced sensing platforms. ossila.com

1 Molecular and Gas Sensing Mechanisms

NbS₂ nanosheets have demonstrated significant potential for gas and molecular sensing, even at room temperature. acs.org The sensing mechanism relies on the interaction between gas molecules and the surface of the NbS₂ material, which leads to charge transfer and a change in the material's electrical resistance. frontiersin.orgfrontiersin.org

For instance, 2D NbS₂ nanosheets have been successfully used for the selective and reversible detection of nitrogen dioxide (NO₂). acs.org The edges of the NbS₂ nanosheets play a crucial role in their sensing ability, and the configuration of these edges can be controlled during synthesis. acs.org Theoretical calculations have shown that the binding energies between NbS₂ and probe molecules are higher than those of graphene, indicating a stronger interaction. frontiersin.orgfrontiersin.org This strong coupling leads to more efficient charge transfer from the probe molecules to the NbS₂, resulting in higher sensitivity. frontiersin.orgfrontiersin.org

While metallic NbS₂ is promising, its low electrical resistance can sometimes be a limitation for certain sensing applications. semanticscholar.org However, its abundant active edge sites make it highly suitable for chemical detection. ossila.com

Field-Effect Transistors (FETs) and Transport Characteristics

2 Surface-Enhanced Raman Scattering (SERS) Enhancement

Niobium disulfide has emerged as a superior substrate for surface-enhanced Raman scattering (SERS), a technique used for the non-destructive analysis and detection of molecules at very low concentrations. acs.orgsci-hub.se Unlike traditional SERS substrates that rely on plasmonic effects from metallic nanoparticles, NbS₂ functions as a plasmon-free SERS substrate. acs.orgsci-hub.se

The enhancement mechanism in NbS₂ is attributed to a chemical enhancement effect driven by charge transfer between the NbS₂ substrate and the analyte molecules. acs.orgsci-hub.se NbS₂ possesses a high density of states (DOS) near the Fermi level, which is significantly more abundant than in other 2D materials like graphene or MoS₂. acs.orgsci-hub.senih.gov This large DOS increases the probability of intermolecular charge transfer, leading to a prominent enhancement of the Raman signal. acs.orgsci-hub.se

Studies have shown that ultrathin metallic 2D NbS₂ can achieve detection limits down to the femtomolar level (10⁻¹⁴ mol·L⁻¹). acs.orgnih.gov As-synthesized NbS₂ has demonstrated excellent sensitivity for various molecules, including Rhodamine 6G (R6G), Methylene Blue (MB), and Crystal Violet (CV), with concentrations as low as 5 x 10⁻⁵ M. frontiersin.orgfrontiersin.orgresearchgate.net This high sensitivity, which surpasses that of graphene, opens up potential applications for NbS₂ in various sensing fields. frontiersin.orgfrontiersin.org

Molecular and Gas Sensing Mechanisms

Photocatalytic Applications for Light Absorption and Charge Transport

Niobium-based materials, including niobium disulfide, are being explored for their photocatalytic properties, which can be harnessed for applications such as the degradation of pollutants. researchgate.netmdpi.com The photocatalytic process involves the absorption of light to generate electron-hole pairs, followed by the separation and transport of these charge carriers to the material's surface to drive chemical reactions. ufu.br

The layered structure and high surface area of 2D NbS₂ make it a good candidate for applications involving light absorption. royalsocietypublishing.org Density functional theory (DFT) calculations have indicated that 2D transition metal dichalcogenides like NbS₂ possess unique electronic and optical properties that reduce photon recombination and improve charge transport, making them suitable for photocatalytic applications. royalsocietypublishing.org

While niobium pentoxide (Nb₂O₅) is a more commonly studied niobium-based photocatalyst, its efficiency is often limited by its wide bandgap and rapid recombination of charge carriers. researchgate.netresearchgate.net Creating heterostructures, for instance by combining NbS₂ with other materials, can enhance photocatalytic activity by improving charge separation and light absorption. researchgate.net Doping niobium-based materials can also tune their electronic properties; for example, doping with nitrogen can significantly lower the band gap, allowing for greater absorption of visible light. ufu.br The introduction of defects can also engineer the electronic transport properties, further enhancing photocatalytic performance. mdpi.com

Materials for Proton-Exchange Membranes in Flow Batteries

Niobium disulphide (NbS2) is emerging as a significant material in the advancement of proton-exchange membranes (PEMs), particularly for use in Vanadium Redox Flow Batteries (VRFBs). Research has focused on integrating NbS2 into polymer membranes to enhance their performance, addressing key challenges such as proton conductivity and ion selectivity.

Novel proton-exchange membranes have been synthesized using sulfonated poly(ether ether ketone) (SPEEK) combined with two-dimensional (2D) sulfonated this compound (S-NbS2) nanoflakes. fishersci.cafishersci.noereztech.comwikipedia.org The NbS2 nanoflakes are typically produced through liquid-phase exfoliation of bulk NbS2 crystals. ereztech.comamericanelements.com They are then chemically functionalized with terminal sulfonate groups, for instance by using sodium 3-mercapto-1-propanesulfonate (B1229880) salt (SMPS), to improve the properties of the resulting composite membrane. ereztech.comnih.gov This functionalization is crucial for improving the dimensional and chemical stability, proton conductivity, and fuel barrier properties of the membranes. fishersci.cawikipedia.org

The incorporation of these S-NbS2 nanoflakes into the SPEEK polymer matrix yields a nanocomposite membrane with significantly improved characteristics for VRFB applications. ereztech.com The terminal sulfonate groups on the S-NbS2 nanoflakes form a robust hydrogen-bonding network with the sulfonic acid groups of the SPEEK polymer chains. ereztech.comnih.gov This interaction creates an efficient network for proton transport. nih.gov

Research findings indicate that the addition of S-NbS2 nanoflakes acts as both a proton conductor and a barrier to vanadium ion crossover, a common issue that reduces the efficiency of VRFBs. ereztech.com The nanoflakes effectively compact the membrane structure, creating a physical barrier that hinders the diffusion of vanadium species. ereztech.com Studies have shown a notable decrease in vanadium ion permeability from 5.42 × 10⁻⁷ to 2.34 × 10⁻⁷ cm² min⁻¹ with the addition of S-NbS2. wikipedia.orgchemimpex.com Concurrently, the proton conductivity (σ) and membrane selectivity are substantially increased. wikipedia.orgchemimpex.com For example, the proton conductivity of a SPEEK membrane was improved from 45.82 mS cm⁻² to 94.35 mS cm⁻² with an optimal loading of S-NbS2. ereztech.com

The concentration of S-NbS2 nanoflakes within the SPEEK matrix is a critical parameter. Morphological studies have identified an optimal content of 2.5 wt% S-NbS2. ereztech.com At this concentration, the nanoflakes are well-dispersed, leading to the best performance. Increasing the concentration beyond this, to 3 wt% for instance, can cause the nanoflakes to form aggregates, which negatively impacts the membrane's structure and reduces both proton conductivity and selectivity. ereztech.com

Vanadium redox flow batteries assembled with these optimized nanocomposite membranes demonstrate high efficiency and stable performance. A cell using a SPEEK membrane with 2.5 wt% S-NbS2 (SPEEK:2.5% S-NbS2) has shown excellent performance metrics over a range of current densities. ereztech.com The same membrane has also exhibited stable behavior over 200 charge-discharge cycles at a current density of 200 mA cm⁻². ereztech.comwikipedia.org

Research Findings on S-NbS2/SPEEK Membranes

PropertyPristine SPEEKSPEEK with 2.5 wt% S-NbS2Reference
Proton Conductivity (σ) 45.82 mS cm⁻²94.35 mS cm⁻² ereztech.com
Vanadium Ion Permeability 5.42 × 10⁻⁷ cm² min⁻¹2.34 × 10⁻⁷ cm² min⁻¹ wikipedia.org
Membrane Selectivity Not specified40.32 × 10⁴ S min cm⁻³ wikipedia.org

Performance of VRFB with SPEEK:2.5% S-NbS2 Membrane

Performance MetricValueConditionsReference
Coulombic Efficiency 98.7% - 99.0%100-300 mA cm⁻² current density ereztech.com
Voltage Efficiency 90.2% - 73.2%100-300 mA cm⁻² current density ereztech.com
Energy Efficiency 89.3% - 72.8%100-300 mA cm⁻² current density ereztech.com
Maximum Power Density 0.83 W cm⁻²At 870 mA cm⁻² current density ereztech.comwikipedia.org
Cycling Stability Stable over 200 cyclesAt 200 mA cm⁻² current density ereztech.comwikipedia.org

Heterostructures and Intercalation Chemistry of Nbs2

Fabrication and Characterization of NbS₂-Based Heterostructures

The fabrication of heterostructures involving NbS₂ is a critical step in harnessing its potential. These structures are typically created by stacking or growing different 2D materials together, leading to novel functionalities that are not present in the individual components.

NbS₂ can form both lateral and vertical heterojunctions with other 2D materials, such as Molybdenum disulfide (MoS₂) and Tungsten diselenide (WSe₂).

Vertical Heterostructures:

Vertical heterostructures are formed by stacking layers of different 2D materials on top of each other, held together by van der Waals forces. This method is advantageous as it can minimize issues related to lattice mismatch and Fermi level pinning that can occur at interfaces. cnr.it The fabrication of vertical heterostructures, such as those based on WS₂-NbS₂, has gained importance due to the absence of dangling bonds at the layer interface. nih.gov A one-step chemical vapor deposition (CVD) method has been developed to synthesize NbS₂/MoS₂ vertical heterostructures, where MoS₂ grows first and acts as a substrate for the subsequent growth of NbS₂. acs.orgscispace.com This technique yields a high-quality, clean interface between the metallic NbS₂ and the semiconducting MoS₂. acs.orgscispace.com

Another approach involves the epitaxial growth of NbS₂ on MoS₂ followed by natural oxidation, resulting in a MoS₂–NbS₂–NbOₓ vertical heterostructure. acs.org This structure exhibits both tunneling conductive and memristive surfaces, making it suitable for multifunctional devices. acs.org Atomic layer deposition (ALD) has also been employed to create conformal nanometer-thick vertical heterostructures of TiSₓ-NbSₓ over 3D substrates. nih.gov

Lateral Heterostructures:

In lateral heterostructures, different 2D materials are stitched together within the same atomic plane, forming a seamless, atomically sharp interface. arxiv.org These structures are promising for creating in-plane conducting/semiconducting junctions. arxiv.org The edge-epitaxial growth of 2D NbS₂-WS₂ lateral metal-semiconductor heterostructures has been demonstrated using a two-step CVD method. unive.itresearchgate.net This technique allows for the creation of both lateral and vertical heterostructures with distinct interfaces. unive.it

First-principles calculations have been used to study lateral heterostructures of armchair MoS₂ nanoribbons and armchair NbS₂ nanoribbons. rsc.org These studies provide theoretical insights into the electronic properties of such junctions. rsc.org Similarly, theoretical analysis of a monolayer-thick NbS₂//WSe₂ lateral heterostructure has been performed to understand its electronic structure and transport features. arxiv.org

The interface between NbS₂ and another 2D material in a heterostructure governs its electronic and transport properties.

In NbS₂/MoS₂ heterostructures , a p-type Schottky contact is formed at the interface. rsc.org Field-effect transistors (FETs) fabricated with MoS₂ as the channel and NbS₂ as the electrodes have demonstrated high on-off ratios of 10⁶–10⁷ and very low leakage currents. rsc.org The transport gap in these lateral heterostructures can be significantly larger than the bandgap of the MoS₂ nanoribbon itself. rsc.org Theoretical modeling of p-type transistors based on lateral MoS₂/NbS₂ heterojunctions has been conducted to simulate their performance. arxiv.org Studies on NbS₂-MoS₂-NbS₂ nanoribbon heterostructures have shown that armchair-edged devices exhibit ballistic transport, while zigzag-edged devices show resonance tunneling transport. researchgate.net

For NbS₂/WSe₂ heterostructures , theoretical studies of vertical junctions reveal a wide interval of finite transmission with a double-peak profile in their transport characteristics. cnr.it In lateral NbS₂//WSe₂ heterojunctions, the system is predicted to be a robust, seamless in-plane 2D modular junction suitable for optoelectronic applications. arxiv.org

The bifunctional MoS₂–NbS₂–NbOₓ vertical heterostructure demonstrates nearly ohmic contact when used as electrodes for a 2D channel, leading to a significant enhancement in mobility compared to devices with exfoliated NbS₂ contacts. acs.org This heterostructure can also be used to create high-performance lateral or vertical memristors. acs.org

Heterostructure TypeConstituent MaterialsFabrication MethodKey Interfacial Property
Vertical NbS₂/MoS₂One-step CVD, Epitaxial growthp-type Schottky contact, Tunneling conductivity
Vertical NbS₂/WSe₂Stacking (Theoretical)Double-peak transmission profile
Vertical TiSₓ/NbSₓAtomic Layer DepositionConformal growth on 3D substrates
Lateral NbS₂/MoS₂First-principles calculationsAnomalous transport gap, High on-off ratio
Lateral NbS₂/WS₂Two-step CVDWell-defined rectification
Lateral NbS₂/WSe₂Theoretical modelingSeamless in-plane junction

Lateral and Vertical Heterojunctions with Other 2D Materials

Intercalation Compound Synthesis and Modulation of Properties

Intercalation, the insertion of atoms or molecules into the van der Waals gaps of layered materials, is a powerful technique to modify the properties of NbS₂.

A versatile intercalation strategy using molten salt as a solvent and metal powder as the guest has been proposed. worktribe.com In this "chemical-scissor" method, solvated electrons from the metal atoms in the molten salt act as gap-opening agents, facilitating the intercalation of metal atoms into the NbS₂ host. worktribe.com This approach ensures strong binding and uniform distribution of the intercalated atoms. worktribe.com For example, the intercalation of iron (Fe) into NbS₂ to form Fe₀.₃₃NbS₂ has been achieved using this method. worktribe.com

The electronic and magnetic properties of 2H-NbS₂ can be systematically tuned by intercalating 3d transition metals such as Chromium (Cr), Manganese (Mn), Iron (Fe), Cobalt (Co), and Nickel (Ni). researchgate.net First-principles calculations and Monte Carlo simulations have been used to investigate these intercalated compounds. researchgate.net For instance, Cr-intercalated NbS₂ exhibits ferromagnetic ordering. researchgate.net Cobaltocene can also be intercalated into the van der Waals gaps of misfit layered compounds containing NbS₂ layers through direct reaction. acs.org

The intercalation of organic molecules can also modulate the physicochemical properties of NbS₂. acs.org This can lead to the manipulation of symmetry breaking, which has the potential to induce novel physical phenomena like unconventional superconductivity. acs.org

IntercalantSynthesis MethodResulting CompoundModulated Property
Iron (Fe) Molten salt intercalationFe₀.₃₃NbS₂Enhanced dielectric properties
3d Transition Metals (Cr, Mn, Fe, Co, Ni) Theoretical investigationMₓNbS₂Tunable electronic and magnetic properties
Cobaltocene Direct reactionCo(C₅H₅)₂ₓ(MS)y(NbS₂)zModified electrical and magnetic properties
Organic Molecules VariousOrganic-NbS₂Potential for novel superconductivity

Substrate Engineering for Enhanced Growth and Functionalization

The choice of substrate plays a crucial role in the growth and quality of NbS₂ films.

Chemical vapor deposition (CVD) is a common method for growing NbS₂. psu.edu The growth of NbS₂ has been investigated on various substrates, including c-plane sapphire and epitaxial graphene. psu.edu On sapphire substrates, NbS₂ films tend to have a fine-grained structure, which is likely due to the presence of dangling bonds on the sapphire surface. psu.edu In contrast, planar growth with well-faceted triangular domains is achieved on epitaxial graphene substrates. psu.edu The amorphous surface of Si/SiO₂ substrates can lead to defects at the substrate edges, which act as preferential nucleation sites for NbS₂ crystals. researchgate.net

The use of dangling bond-free substrates like hexagonal boron nitride (h-BN), WS₂, and WSe₂ is expected to improve the quality of NbS₂ film growth. psu.edu Substrate engineering has also been employed for the seed-promoted growth of MoS₂ nanostructures, a technique that could be applicable to NbS₂ as well. pku.edu.cn Furthermore, vertical NbS₂ nanoflowers have been constructed on carbon cloth using CVD for applications in the hydrogen evolution reaction. worldscientific.com By tuning the growth temperature, the architecture of these nanostructures can be controlled to maximize the number of exposed edge and plane sites, which enhances their catalytic performance. worldscientific.com

SubstrateGrowth MethodResulting NbS₂ StructureKey Finding
c-plane Sapphire CVDFine-grained filmsDangling bonds on the surface affect morphology. psu.edu
Epitaxial Graphene CVDPlanar, well-faceted domainsA dangling bond-free surface promotes better crystal growth. psu.edu
Si/SiO₂ CVDCrystals at substrate edgesSurface defects act as nucleation sites. researchgate.net
Carbon Cloth CVDVertical nanoflowersSubstrate enables 3D structuring for enhanced catalytic activity. worldscientific.com

Stability and Environmental Interactions of Nbs2 Nanostructures

Oxidation Pathways and Mechanisms of Environmental Degradation

The environmental degradation of niobium disulfide nanostructures, particularly through oxidation, is a significant factor affecting their functional properties. Research indicates that when exposed to an oxygen-rich environment, NbS₂ undergoes oxidation, leading to the formation of various niobium oxides, most notably niobium pentoxide (Nb₂O₅) and niobium dioxide (NbO₂). rsc.org

The oxidation process is not uniform across the nanostructure. It is believed to be an autocatalytic process that initiates at more reactive sites, such as the edges of the nanosheets. rsc.org These initial oxidation spots appear to lower the activation energy required for the subsequent oxidation of the less reactive basal plane. rsc.org This mechanism suggests a progressive degradation that spreads from the edges inward.

Several factors can influence the rate and extent of this degradation. For instance, non-stoichiometric NbS₂ (Nb₁₊ₓS₂), which has an excess of niobium, tends to have a higher density of active sites on its basal plane. rsc.org This increased number of active sites enhances the material's reactivity and susceptibility to oxidation. rsc.org

The transformation of NbS₂ into niobium oxides can be tracked and analyzed using various spectroscopic techniques. Changes in the UV-Vis extinction spectra of NbS₂ dispersions over time when exposed to oxygen can reveal the kinetics of the degradation process. rsc.org Furthermore, Raman spectroscopy is instrumental in identifying the resulting oxide species, as different niobium oxides exhibit distinct Raman modes. rsc.orgresearchgate.net Theoretical analyses, such as those using Density Functional Theory (DFT), have been employed to support experimental findings and elucidate the mechanisms behind the oxygen-NbS₂ reaction. rsc.org

The degradation process involves the gradual conversion of the sulfide (B99878) to an oxide. In some cases, the oxidation of ultrathin NbS₂ nanoflakes after prolonged exposure to air is evident through X-ray photoelectron spectroscopy (XPS), which can detect niobium in a +5 oxidation state, characteristic of Nb₂O₅. researchgate.net

Strategies for Enhancing Material Stability in Ambient Conditions

Given the propensity of NbS₂ nanostructures to oxidize in ambient conditions, several strategies have been developed to enhance their stability. A primary and straightforward approach is to limit the material's exposure to air and moisture.

Controlled Environments: A common strategy during laboratory research and device fabrication is to handle and store NbS₂ samples in an inert atmosphere, such as within an argon-filled glovebox. acs.org This method effectively prevents degradation by minimizing contact with oxygen and water vapor. acs.org

Synthesis and Surface Passivation: The synthesis method itself can influence the stability of the resulting NbS₂ nanomaterials. For example, redox exfoliation techniques can be controlled to preserve the integrity of the material's basal plane, which is less reactive than its edges. rsc.org By minimizing defects on the basal plane during synthesis, the initiation of the autocatalytic oxidation process can be delayed. rsc.org

Another approach involves surface passivation or encapsulation. Creating a protective layer over the NbS₂ nanostructure can act as a physical barrier against environmental oxidants. While not extensively detailed for NbS₂ in the provided context, this is a common strategy for other 2D materials.

Structural Fortification: The use of nanostructured forms of materials can sometimes help accommodate mechanical stresses that arise during chemical transformations, such as oxidation. However, even with nanostructuring, surface degradation can remain a challenge, affecting properties like the solid electrolyte interphase (SEI) in battery applications. arxiv.org

Below is an interactive data table summarizing the key aspects of NbS₂ stability.

AspectDescriptionKey FindingsCitations
Oxidation Products Species formed upon environmental exposure.Niobium pentoxide (Nb₂O₅) and Niobium dioxide (NbO₂) are the primary oxidation products. rsc.org
Degradation Mechanism The process by which oxidation occurs.An autocatalytic process starting at the edges and progressing to the basal plane. rsc.org
Influencing Factors Material properties affecting stability.Non-stoichiometry (Nb₁₊ₓS₂) increases the density of active sites, enhancing reactivity. rsc.org
Enhancement Strategy 1 Method to improve stability.Storage and handling in an inert environment (e.g., Argon-filled glovebox). acs.org
Enhancement Strategy 2 Method to improve stability.Synthesis methods like controlled redox exfoliation that preserve the basal plane. rsc.org

Future Research Directions and Perspectives

Exploration of Novel Quantum Phases and Collective Electronic States

The interplay of strong electron-electron and electron-phonon interactions in TMDs gives rise to a rich variety of collective electronic states. acs.org While isoelectronic compounds like NbSe2 and TaS2 exhibit prominent charge density wave (CDW) instabilities, 2H-NbS2 is unique as it generally does not show a CDW phase, despite being on the verge of such an instability. acs.orgresearchgate.net This makes it an ideal platform to study the competition and coexistence of different quantum phenomena.

Future research will likely focus on the following areas:

Inducing and Manipulating Charge Density Waves: Although bulk 2H-NbS2 does not typically exhibit a CDW, traces of a faint CDW have been reported, and theoretical calculations suggest an enhanced tendency towards a CDW in the 2D limit. acs.orgnih.gov An exciting avenue for future research is the intentional induction and control of CDW phases in NbS2. This could be achieved through methods such as applying strain, creating moiré superlattices by twisting bilayer NbS2, or via field-effect doping. acs.orgnih.gov The ability to dynamically switch a CDW on and off could lead to novel electronic switching devices. acs.orgnih.gov

Unconventional and High-Field Superconductivity: The 2H polytype of NbS2 is a known superconductor with a critical temperature (Tc) of around 6 K. acs.orgscispace.comhqgraphene.com In contrast, the 3R polytype is not superconducting under ambient conditions but can be driven into a superconducting state under high pressure (around 25.7 GPa). scispace.comiphy.ac.cnresearchgate.net This pressure-induced superconductivity is linked to a Lifshitz transition, a change in the topology of the Fermi surface. iphy.ac.cnresearchgate.net Further investigations into pressure, strain, and intercalation effects on the superconducting properties of different NbS2 polytypes are warranted.

Ising Superconductivity: A particularly promising research direction is the exploration of Ising superconductivity in NbS2 heterostructures and noncentrosymmetric polytypes. aip.orgresearchgate.net Ising superconductivity, characterized by an extremely high in-plane upper critical magnetic field, arises from strong spin-orbit coupling and broken inversion symmetry, which locks the Cooper pair spins in an out-of-plane direction. researchgate.netresearchgate.net This phenomenon has been observed in monolayer and certain bulk TMDs and could be realized in NbS2-based systems, potentially by intercalating magnetic ions or forming heterostructures that break inversion symmetry. aip.orgresearchgate.netaip.org

Rational Design and Synthesis of Advanced Functional Materials

The ability to tailor the properties of NbS2 through controlled synthesis and modification is crucial for its application in advanced technologies. Future efforts will concentrate on moving beyond simple exfoliation of bulk crystals to the rational design of complex, functional materials.

Key research directions include:

Controlled Synthesis of Polytypes and Thickness: The electronic properties of NbS2 are highly dependent on its polytype (2H vs. 3R) and the number of layers. acs.orgnih.gov Methods like chemical vapor deposition (CVD) have shown promise in controllably synthesizing large-area, high-quality NbS2 films with a thickness-dependent transition from the metallic 3R-phase to the superconducting 2H-phase. acs.orgnih.gov Future work will aim to refine these synthesis techniques to achieve precise control over the number of layers and the desired polytype over large areas, which is essential for fabricating reliable electronic devices. rsc.org

Heterostructure Engineering: Creating van der Waals heterostructures by stacking NbS2 with other 2D materials (like graphene, other TMDs, or MXenes) offers a powerful way to engineer novel functionalities. nih.govnsf.gov For example, heterostructures of NbS2 and niobium carbide (Nb4C3) MXenes have been synthesized, showing promise for electrocatalysis. nsf.govresearchgate.net Future research will explore a wider range of heterostructures to create materials with customized electronic, optical, and catalytic properties for applications in fields like energy-efficient quantum devices and photocatalysis. mit.edumdpi.com

Doping and Alloying: Introducing dopants or creating alloys is a well-established method for tuning the properties of materials. Doping NbS2 with other elements can modify its carrier concentration, electronic band structure, and catalytic activity. x-mol.netlbl.gov For instance, doping tungsten disulfide (WS2) with niobium has been shown to significantly enhance its photoelectric properties. x-mol.net Systematic studies on doping NbS2 with various elements will be crucial for optimizing its performance in specific applications, such as sensors and electrocatalysts. lbl.govniobium.tech

Integration into Complex Device Architectures for Multifunctional Systems

The unique properties of NbS2 make it a compelling candidate for a variety of electronic, optoelectronic, and energy-related applications. A major future challenge is the successful integration of NbS2-based materials into complex and multifunctional device architectures.

Future research will likely pursue:

Next-Generation Electronics: As a 2D conductor, NbS2 is an excellent candidate for transparent and flexible electrodes in devices based on other 2D materials. rsc.org It can form a van der Waals interface with 2D semiconductors, leading to weaker Fermi level pinning and lower contact resistance compared to traditional metal contacts. rsc.org Research has demonstrated that MoS2 field-effect transistors (FETs) using NbS2 electrodes exhibit significantly higher electron mobility. rsc.org Future work will focus on integrating these patternable, large-area NbS2 films into more complex circuits and flexible electronic systems. rsc.orgnih.gov

Energy Conversion and Storage: NbS2 has demonstrated significant potential as a catalyst for the hydrogen evolution reaction (HER), a key process in producing green hydrogen fuel. niobium.techacs.org Its metallic nature and the high density of active edge sites in its nanostructured forms contribute to its catalytic efficiency. ossila.comniobium.tech Research will aim to further enhance its catalytic performance by creating advanced nanostructures and composites, such as combining it with reduced graphene oxide (rGO) for supercapattery applications. researchgate.netchalcogen.ro

Photonic and Optoelectronic Devices: The metallic 3R-NbS2 phase has shown interesting nonlinear optical properties, making it suitable for applications like saturable absorbers in ultrafast pulsed lasers. researchgate.net Future investigations will explore the full potential of both 2H and 3R NbS2 polytypes in various optoelectronic devices, including photodetectors and optical modulators, potentially by integrating them into heterostructures to combine the properties of different materials. x-mol.netresearchgate.net


Q & A

Basic: What methodological approaches are recommended for synthesizing high-purity niobium disulphide (NbS₂) crystals?

Answer: High-purity NbS₂ synthesis typically employs chemical vapor transport (CVT) with halogen transport agents (e.g., iodine) at controlled temperature gradients (800–950°C). Precursor stoichiometry must be rigorously maintained to avoid sulfur deficiency, which can introduce metallic Nb impurities. Post-synthesis annealing in sulfur-rich atmospheres at 500–600°C for 12–24 hours can correct non-stoichiometry . Purity verification requires X-ray diffraction (XRD) to confirm the 1T or 2H polytype structure and energy-dispersive X-ray spectroscopy (EDS) to quantify elemental ratios.

Basic: How can researchers systematically characterize the structural and electronic properties of NbS₂?

Answer: A multi-technique approach is essential:

  • Structural analysis : Use high-resolution transmission electron microscopy (HR-TEM) to resolve layer stacking (e.g., 2H vs. 3R polytypes) and scanning electron microscopy (SEM) to assess crystal morphology .
  • Electronic properties : Angle-resolved photoemission spectroscopy (ARPES) maps the Fermi surface, while Raman spectroscopy identifies phonon modes sensitive to layer thickness and strain.
  • Magnetic susceptibility : Superconducting transitions (T₀) are measured via SQUID magnetometry with field-cooled/zero-field-cooled protocols to distinguish intrinsic superconductivity from artifacts .

Advanced: What experimental design strategies optimize NbS₂’s superconducting or charge density wave (CDW) properties?

Answer: To tune NbS₂’s quantum states:

  • Doping : Introduce intercalants (e.g., Li⁺, Cu⁺) via electrochemical methods, monitoring ion migration using in-situ XRD.
  • Strain engineering : Apply uniaxial stress via piezoelectric substrates during synthesis to modify CDW transition temperatures .
  • Taguchi Method : Adapt design-of-experiments (DOE) principles (e.g., orthogonal arrays) to optimize variables like precursor ratios, annealing time, and doping concentration, followed by ANOVA to identify dominant factors .

Advanced: How should researchers address contradictions in reported superconducting transition temperatures (T₀) of NbS₂?

Answer: Discrepancies often arise from sample purity, measurement protocols, or extrinsic factors (e.g., substrate interactions). Mitigation strategies include:

  • Controlled synthesis : Standardize sulfur partial pressure during synthesis to minimize vacancies.
  • Systematic benchmarking : Compare T₀ across multiple characterization techniques (e.g., resistivity, magnetization, specific heat) on the same batch.
  • Meta-analysis : Apply statistical frameworks like ANOVA to isolate variables (e.g., doping level, strain) contributing to T₀ variability in literature datasets .

Advanced: What computational methods predict NbS₂’s electronic structure and defect dynamics?

Answer:

  • Density Functional Theory (DFT) : Use hybrid functionals (e.g., HSE06) to model band structure and defect formation energies. Incorporate spin-orbit coupling for CDW phase predictions.
  • Molecular Dynamics (MD) : Simulate sulfur vacancy migration under thermal stress using reactive force fields (ReaxFF).
  • Machine Learning : Train models on experimental datasets to predict synthesis conditions for target properties (e.g., T₀ > 6 K) .

Methodological: How can researchers ensure comprehensive literature reviews on NbS₂’s quantum properties?

Answer: Adopt a systematic review protocol:

  • Database selection : Use Scopus/Web of Science with keywords: “this compound,” “CDW,” “superconductivity,” and “quantum materials.”
  • Inclusion criteria : Filter for peer-reviewed studies with full experimental details (e.g., synthesis parameters, characterization methods).
  • Grey literature : Include preprints (e.g., arXiv) but flag non-peer-reviewed findings for validation .

Reproducibility: What documentation standards are critical for replicating NbS₂ experiments?

Answer: Follow journal guidelines (e.g., Beilstein Journal of Organic Chemistry):

  • Experimental section : Detail synthesis conditions (temperature gradients, gas flow rates), characterization protocols (e.g., XRD scan rates), and software settings (e.g., DFT convergence criteria).
  • Supporting information : Provide raw data (e.g., .CIF files for crystal structures, .TDMS for spectroscopy) and instrument calibration logs.
  • Code availability : Share computational scripts (e.g., VASP input files) via repositories like Zenodo .

Theoretical-Experimental Integration: How to resolve discrepancies between DFT predictions and observed NbS₂ properties?

Answer:

  • Defect modeling : Explicitly include sulfur vacancies or adsorbates in DFT simulations.
  • Experimental validation : Use scanning tunneling microscopy (STM) to compare theoretical charge density maps with surface topography.
  • Error analysis : Quantify uncertainties in computational parameters (e.g., k-point density, van der Waals corrections) using sensitivity analyses .

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